2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLRLUHVSBEXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide can be achieved through the reaction of 1-(4-methoxyphenyl)ethylamine with cyanoacetic acid. The reaction is typically carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the cyanoacetamide derivative . The reaction conditions often involve refluxing the reactants in ethanol to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a Co-NiO dual catalyst under controlled temperature and pressure conditions. This method allows for the continuous production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions, leading to the synthesis of novel heterocyclic compounds.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as piperidine.
Substitution Reactions: Common nucleophiles include amines and thiols.
Cyclization Reactions: Often require heating and the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive cyano and acetamide groups. These functional groups allow the compound to interact with biological molecules, potentially leading to the inhibition of bacterial and fungal growth . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with essential biological processes in microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Non-Methoxy Analog: 2-Cyano-N-(1-phenylethyl)acetamide (3e)
- Structure : Lacks the 4-methoxy group on the phenyl ring.
- Molecular Weight : 219.25 g/mol (identical to 3f in , though this may reflect a reporting error) .
- Key Differences :
- Synthesis : Similar to 3f but without methoxy-substituted starting materials .
Fluorinated Analogs
- Examples: 2-Cyano-N-(1-(3-fluorophenyl)ethyl)acetamide (1a) 2-Cyano-N-(1-(3,5-difluorophenyl)ethyl)acetamide (2a) () .
- Key Differences: Fluorine substituents introduce electron-withdrawing effects, altering electronic properties and binding affinity. Potential for enhanced metabolic stability compared to methoxy derivatives.
- Synthesis : Lipase-catalyzed asymmetric resolution enables enantioselective preparation .
Ortho-Methoxy Analog: 2-Cyano-N-(2-methoxyphenyl)acetamide
Heterocyclic Derivatives
Thiazol-2-yl and Oxazol-2-yl Derivatives
- Examples: 2-Cyano-N-(thiazol-2-yl)acetamide (2a) 2-Cyano-N-(oxazol-2-yl)acetamide (2b) () .
- Key Differences: Heterocyclic rings introduce hydrogen-bonding sites (e.g., thiazole NH).
- Synthesis: Reacted with aminothiazole or aminooxazole under basic conditions .
Sterically Bulky Derivatives
2-Cyano-N-(4-methoxyphenyl)-2-phenyl-2-(m-tolyl)acetamide (25c)
Spectral and Physical Properties
Biological Activity
2-Cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide is a derivative of cyanoacetamide that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential antibacterial, antifungal, and anticancer properties, making it a subject of various research studies aimed at understanding its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a cyano group (), an acetamide moiety, and a methoxy-substituted phenyl group. This unique combination of functional groups is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N2O2 |
| Molecular Weight | 231.27 g/mol |
| Melting Point | 110-112 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding, enhancing the compound's binding affinity. Additionally, the lipophilicity introduced by the methoxyphenyl group affects the compound's distribution and bioavailability in biological systems.
Biochemical Pathways
Research indicates that this compound can influence various biochemical pathways. It is utilized as a reactant in synthetic organic chemistry, where its carbonyl and cyano functionalities allow for reactions with bidentate reagents to produce a variety of heterocyclic compounds that exhibit significant biological activities .
Antimicrobial Properties
Several studies have reported on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for this compound indicate moderate to good antimicrobial activity:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
The compound's activity against these pathogens suggests its potential utility in treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have demonstrated that derivatives of cyanoacetamide, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown enhanced cytotoxicity compared to standard treatments like Sorafenib against liver cancer cells (HepG-2). These studies indicate that the compound may induce apoptosis through mechanisms involving p53 activation and modulation of the Bax/Bcl-2 ratio .
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial properties of several derivatives, including this compound, against multiple bacterial strains. The results indicated a promising profile with significant inhibition zones observed during testing.
- Antifungal Activity : Another investigation focused on the antifungal potential of this compound against Candida albicans and Fusarium oxysporum, revealing effective concentrations that could be leveraged for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide?
The synthesis typically involves a two-step process:
Acylation : React 1-(4-methoxyphenyl)ethylamine with cyanoacetic acid derivatives (e.g., cyanoacetic acid chloride) under basic conditions (e.g., sodium bicarbonate) to form the acetamide backbone.
Purification : Use column chromatography with ethyl acetate/hexane (3:7) for isolation.
Key parameters include maintaining anhydrous conditions and a reaction temperature of 0–5°C to minimize side reactions. NMR (δ 1.45 ppm for –CH3, 3.80 ppm for –OCH3) and mass spectrometry (m/z 219.25 [M+1]) confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Identifies substituents (e.g., –CH3 at δ 1.45 ppm, –OCH3 at δ 3.80 ppm) and confirms stereochemistry.
- Mass Spectrometry (MS) : Provides molecular weight validation (observed m/z 219.25 matches theoretical [M+1]) .
- IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. How can researchers conduct preliminary biological activity screening?
- Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity Screening : Employ the Sulforhodamine B (SRB) assay in 96-well plates for anticancer activity profiling (e.g., IC50 against HeLa cells) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity? Insights from SAR studies
| Analog | Modification | Bioactivity Trend |
|---|---|---|
| 2-Cyano-N-(4-methoxyphenyl)acetamide | Removal of ethyl group | Reduced anti-inflammatory activity |
| 3-Amino-N-(4-cyanophenyl)propanamide | Extended carbon chain | Enhanced neuroprotective effects |
| 4-Cyanophenyl-N-[2-(dimethylamino)ethyl]acetamide | Addition of dimethylamino group | Improved analgesic potency |
| The methoxyethyl group in this compound enhances membrane permeability, critical for CNS-targeted applications . |
Q. How to resolve contradictions in reported bioactivity data?
Conflicting results (e.g., variable IC50 values) may arise from:
Q. What methodologies elucidate interaction mechanisms with biological targets?
- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like serotonin transporters .
- Kinetic Studies : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay .
Q. What challenges exist in formulation and stability studies?
- Solubility Enhancement : Use β-cyclodextrin inclusion complexes (20% w/v increases aqueous solubility 15-fold).
- Stability Under pH Stress : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with UPLC monitoring.
- Metabolite Identification : Employ LC-MS/MS to track hepatic microsomal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
